![molecular formula C13H24N2O2 B7508949 1-(2-Methylmorpholin-4-yl)-2-(2-methylpiperidin-1-yl)ethanone](/img/structure/B7508949.png)
1-(2-Methylmorpholin-4-yl)-2-(2-methylpiperidin-1-yl)ethanone
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Overview
Description
1-(2-Methylmorpholin-4-yl)-2-(2-methylpiperidin-1-yl)ethanone, also known as MMPE, is a novel compound that has gained interest in the scientific community due to its potential applications in research. MMPE is a synthetic compound that belongs to the class of ketones and has a molecular formula of C15H28N2O2.
Mechanism of Action
The mechanism of action of 1-(2-Methylmorpholin-4-yl)-2-(2-methylpiperidin-1-yl)ethanone involves its binding to the sigma-1 receptor, which results in the modulation of various cellular processes. 1-(2-Methylmorpholin-4-yl)-2-(2-methylpiperidin-1-yl)ethanone has been shown to enhance the activity of certain ion channels, including the voltage-gated potassium channel and the NMDA receptor, which are involved in neuronal signaling and synaptic plasticity.
Biochemical and Physiological Effects
1-(2-Methylmorpholin-4-yl)-2-(2-methylpiperidin-1-yl)ethanone has been shown to have various biochemical and physiological effects, including the modulation of ion channels, neurotransmitter release, and cell survival. 1-(2-Methylmorpholin-4-yl)-2-(2-methylpiperidin-1-yl)ethanone has been shown to enhance the release of certain neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in various physiological processes, including mood regulation, attention, and arousal.
Advantages and Limitations for Lab Experiments
1-(2-Methylmorpholin-4-yl)-2-(2-methylpiperidin-1-yl)ethanone has several advantages for lab experiments, including its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various cellular processes. However, one limitation of 1-(2-Methylmorpholin-4-yl)-2-(2-methylpiperidin-1-yl)ethanone is that it is a synthetic compound, which may limit its applicability in certain experimental settings.
Future Directions
There are several future directions for research on 1-(2-Methylmorpholin-4-yl)-2-(2-methylpiperidin-1-yl)ethanone, including its potential applications in the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, depression, and anxiety. Additionally, further studies are needed to elucidate the precise mechanism of action of 1-(2-Methylmorpholin-4-yl)-2-(2-methylpiperidin-1-yl)ethanone and its effects on various cellular processes. Finally, the development of new synthetic compounds that are structurally similar to 1-(2-Methylmorpholin-4-yl)-2-(2-methylpiperidin-1-yl)ethanone may lead to the discovery of novel compounds with even greater affinity for the sigma-1 receptor and potential therapeutic applications.
Synthesis Methods
The synthesis of 1-(2-Methylmorpholin-4-yl)-2-(2-methylpiperidin-1-yl)ethanone involves a multi-step process that includes the reaction of 2-methylmorpholine with 2-methylpiperidine-1-carboxylic acid, followed by the addition of acetic anhydride and sodium acetate. The resulting product is then purified through a series of chromatographic techniques to obtain pure 1-(2-Methylmorpholin-4-yl)-2-(2-methylpiperidin-1-yl)ethanone.
Scientific Research Applications
1-(2-Methylmorpholin-4-yl)-2-(2-methylpiperidin-1-yl)ethanone has been found to have potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. 1-(2-Methylmorpholin-4-yl)-2-(2-methylpiperidin-1-yl)ethanone has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes, including the regulation of ion channels, neurotransmitter release, and cell survival.
properties
IUPAC Name |
1-(2-methylmorpholin-4-yl)-2-(2-methylpiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-11-5-3-4-6-14(11)10-13(16)15-7-8-17-12(2)9-15/h11-12H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAPCBAKEAJGQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC(=O)N2CCOC(C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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